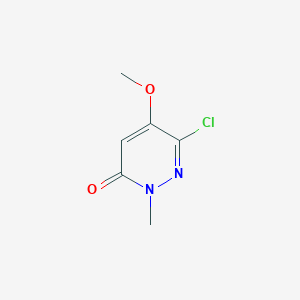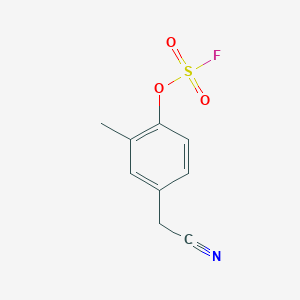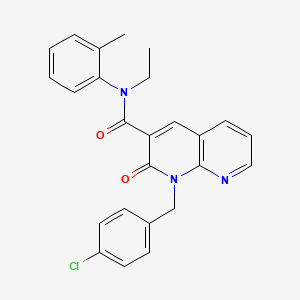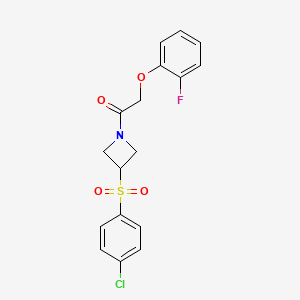
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide, also known as JWH-015, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide acts as a selective agonist of the CB2 cannabinoid receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and immune responses. By activating the CB2 receptor, N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide can modulate immune responses and reduce inflammation, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to have antioxidant effects and to modulate the activity of various enzymes and signaling pathways. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide in laboratory experiments is its well-established synthesis method and the availability of high-purity samples. In addition, its selective agonism of the CB2 receptor makes it useful for studying the role of this receptor in various physiological processes. However, one limitation of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide is that its effects can be difficult to interpret in vivo, as it can interact with multiple receptors and signaling pathways.
Direcciones Futuras
There are numerous potential future directions for research on N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide. One area of interest is in the development of novel therapeutic agents based on N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide, either through modification of its chemical structure or through the development of new compounds with similar properties. Another area of interest is in the study of the CB2 receptor and its role in various physiological processes, including inflammation, immune responses, and neurodegeneration. Finally, N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide may have potential applications in the development of new treatments for a wide range of diseases and conditions, including chronic pain, inflammation, and neurodegenerative diseases.
Métodos De Síntesis
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide is typically synthesized through a multi-step process involving the reaction of various reagents with cyclohexanone. The final step involves the addition of a pyridine ring to the cyclohexanone molecule, resulting in the formation of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide. The synthesis method has been well-established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have potent anti-inflammatory effects, as well as analgesic properties. In addition, N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(4-cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-14(19)18-12-6-8-15(11-16,9-7-12)13-5-3-4-10-17-13/h2-5,10,12H,1,6-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNTYOUNBZEGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370546.png)
![N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370548.png)
![2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride](/img/structure/B2370549.png)

![7-Dromo-2-chloro-4-methoxybenzo[d]thiazole](/img/structure/B2370552.png)
![N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2370557.png)
![N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370558.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2370559.png)

![3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2370561.png)

![1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B2370565.png)
